molecular formula C14H11N5O2S B5701808 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5701808
M. Wt: 313.34 g/mol
InChI Key: NEFZOBKSKIBRRS-UHFFFAOYSA-N
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Description

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzodioxin ring, a pyrazine ring, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c22-14-18-17-13(10-8-15-3-4-16-10)19(14)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7-8H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZOBKSKIBRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common steps might include:

    Formation of the Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide.

    Formation of the Pyrazine Ring: This might be synthesized via condensation reactions involving diamines and dicarbonyl compounds.

    Formation of the Triazole Ring: This could be achieved through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling Reactions: The final step would involve coupling the benzodioxin, pyrazine, and triazole moieties under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole or pyrazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the synthesis of novel polymers or materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.

    Receptor Binding: Potential for binding to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity, influencing signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE
  • 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOLE

Uniqueness

  • Structural Complexity : The presence of multiple heterocyclic rings.
  • Biological Activity : Potential for unique interactions with biological targets.
  • Synthetic Accessibility : Challenges in synthesis due to the complex structure.

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